molecular formula C19H15N5 B562849 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine CAS No. 1076198-59-8

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine

Cat. No.: B562849
CAS No.: 1076198-59-8
M. Wt: 313.364
InChI Key: XJXZVPYGJYNXLR-UHFFFAOYSA-N
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Description

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine is an organic compound that features a quinoline and pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline ring.

    Amination Reaction: The quinoline derivative can be reacted with an appropriate amine to introduce the amino group.

    Coupling with Pyrimidine: The final step could involve coupling the quinoline derivative with a pyrimidine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinoline ring.

    Reduction: Reduction reactions could target the pyrimidine ring or any nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted quinoline and pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its structural features.

    Fluorescent Probes: The quinoline moiety might be used in designing fluorescent probes for biological imaging.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific proteins or pathways.

Industry

    Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would vary but could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Pyrimidine Derivatives: Compounds like cytosine and thymine.

Uniqueness

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine is unique due to its specific combination of quinoline and pyrimidine moieties, which might confer unique biological activities or chemical properties not found in other similar compounds.

Properties

IUPAC Name

5-pyrimidin-5-yl-N-(quinolin-4-ylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-2-4-19-18(3-1)14(5-6-23-19)11-24-17-7-15(8-20-12-17)16-9-21-13-22-10-16/h1-10,12-13,24H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZVPYGJYNXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=CN=CC(=C3)C4=CN=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652654
Record name 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-59-8
Record name N-[5-(5-Pyrimidinyl)-3-pyridinyl]-4-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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